molecular formula C19H22N2OS B4878421 N-cyclohexyl-2-phenyl-2-(2-pyridinylthio)acetamide

N-cyclohexyl-2-phenyl-2-(2-pyridinylthio)acetamide

Cat. No. B4878421
M. Wt: 326.5 g/mol
InChI Key: XGBXCVBHBMJLQA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-cyclohexyl-2-phenyl-2-(2-pyridinylthio)acetamide, also known as CP-55940, is a synthetic cannabinoid compound that was first synthesized in the 1980s. It is a potent agonist of the cannabinoid receptors CB1 and CB2, which are found in the central nervous system and immune system, respectively. CP-55940 has been extensively studied for its potential therapeutic applications in the treatment of various medical conditions.

Mechanism of Action

N-cyclohexyl-2-phenyl-2-(2-pyridinylthio)acetamide acts as a potent agonist of the cannabinoid receptors CB1 and CB2. These receptors are found in the central nervous system and immune system, respectively. Activation of these receptors by N-cyclohexyl-2-phenyl-2-(2-pyridinylthio)acetamide leads to the release of various neurotransmitters and other signaling molecules, which can have a wide range of effects on the body.
Biochemical and Physiological Effects
N-cyclohexyl-2-phenyl-2-(2-pyridinylthio)acetamide has been shown to have a wide range of biochemical and physiological effects. It has been shown to have analgesic and anti-inflammatory effects, which may make it useful in the treatment of chronic pain and inflammation. N-cyclohexyl-2-phenyl-2-(2-pyridinylthio)acetamide has also been shown to have anti-convulsant properties, which may make it useful in the treatment of epilepsy and other seizure disorders.

Advantages and Limitations for Lab Experiments

N-cyclohexyl-2-phenyl-2-(2-pyridinylthio)acetamide has several advantages for use in lab experiments. It is a potent agonist of the cannabinoid receptors CB1 and CB2, which makes it useful for studying the effects of cannabinoid receptor activation. N-cyclohexyl-2-phenyl-2-(2-pyridinylthio)acetamide is also relatively stable and easy to synthesize, which makes it a useful tool for researchers.
However, there are also some limitations to the use of N-cyclohexyl-2-phenyl-2-(2-pyridinylthio)acetamide in lab experiments. It is a synthetic compound, which means that its effects may not be identical to those of natural cannabinoids. Additionally, N-cyclohexyl-2-phenyl-2-(2-pyridinylthio)acetamide is a potent agonist of the cannabinoid receptors, which means that it may not accurately reflect the effects of endogenous cannabinoids in the body.

Future Directions

There are several future directions for research on N-cyclohexyl-2-phenyl-2-(2-pyridinylthio)acetamide. One potential area of research is the development of new synthetic cannabinoid compounds that have improved pharmacological properties. Another area of research is the study of the effects of N-cyclohexyl-2-phenyl-2-(2-pyridinylthio)acetamide on various medical conditions, including cancer, multiple sclerosis, and Parkinson's disease. Additionally, further research is needed to fully understand the biochemical and physiological effects of N-cyclohexyl-2-phenyl-2-(2-pyridinylthio)acetamide and other synthetic cannabinoids.

Synthesis Methods

N-cyclohexyl-2-phenyl-2-(2-pyridinylthio)acetamide can be synthesized using a multi-step process that involves the reaction of various chemicals and reagents. The synthesis begins with the preparation of 2-phenylacetyl chloride, which is then reacted with cyclohexylamine to form N-cyclohexyl-2-phenylacetamide. This compound is then reacted with 2-pyridinethiol to form the final product, N-cyclohexyl-2-phenyl-2-(2-pyridinylthio)acetamide.

Scientific Research Applications

N-cyclohexyl-2-phenyl-2-(2-pyridinylthio)acetamide has been extensively studied for its potential therapeutic applications in the treatment of various medical conditions. It has been shown to have analgesic, anti-inflammatory, and anti-convulsant properties. N-cyclohexyl-2-phenyl-2-(2-pyridinylthio)acetamide has also been studied for its potential use in the treatment of cancer, multiple sclerosis, and Parkinson's disease.

properties

IUPAC Name

N-cyclohexyl-2-phenyl-2-pyridin-2-ylsulfanylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2OS/c22-19(21-16-11-5-2-6-12-16)18(15-9-3-1-4-10-15)23-17-13-7-8-14-20-17/h1,3-4,7-10,13-14,16,18H,2,5-6,11-12H2,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGBXCVBHBMJLQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)C(C2=CC=CC=C2)SC3=CC=CC=N3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-cyclohexyl-2-phenyl-2-(pyridin-2-ylsulfanyl)acetamide

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